molecular formula C7H4FNO3 B063256 3-Fluoro-4-nitrobenzaldehyde CAS No. 160538-51-2

3-Fluoro-4-nitrobenzaldehyde

Cat. No.: B063256
CAS No.: 160538-51-2
M. Wt: 169.11 g/mol
InChI Key: BWUIGISQVCIQBT-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position. This compound is known for its pale yellow to yellow-red crystalline appearance and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3-fluorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-fluoro-4-nitrobenzaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The nitro group and fluorine atom influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct electronic properties, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-fluoro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUIGISQVCIQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396716
Record name 3-fluoro-4-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160538-51-2
Record name 3-fluoro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-nitrobenzaldehyde
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Synthesis routes and methods

Procedure details

In a round bottom flask under nitrogen was combined 3-Fluoro-4-nitrotoluene (15 g, 96.7 mMol), N-bromosuccinimide (37.9 g, 212.7 mMol), and carbon tetrachloride (300 mL). The mixture was stirred at room temperature and benzoyl peroxide added (2.34 g, 9.67 mMol). A water-cooled reflux condenser was attached and the solution heated to reflux and stirred overnight. Upon arrival the solution was cooled to room temperature, diluted with dichloromethane (300 mL) and washed with 1N sodium hydroxide solution (2×200mL). The organic layer was then washed with water (200 mL) and concentrated to dryness on a rotary evaporator. The crude material was then redissolved in dioxane (450 mL) and water (50 mL) and stirred at room temperature. Silver nitrate (65.7 g, 387 mMol) was added and the material allowed to stir overnight. Upon arrival the reaction mixture was filtered and the solids washed with ethyl acetate. The filtrate was extracted with ethyl acetate (3×200 mL). The organics were dried with magnesium sulfate, filtered, and concentrated on a rotary evaporator. Purification by flash column silica gel chromatography 30% ethyl acetate in hexane as the eluant yielded a still impure product that was recolumned using 50% dichloromethane in hexane to give 5.7 g (35% yield) of 3-Fluoro-4-nitro-benzaldehyde. 1H NMR (DMSO-d6): δ=10.09 (s, 1H), 8.36 (m, 1H), 8.07 (dd, 1H, J=11, 1.5 Hz), 7.96 (dd, 1H, J=8.3, 1.5 Hz).
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37.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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